ベノキサプロフェン-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

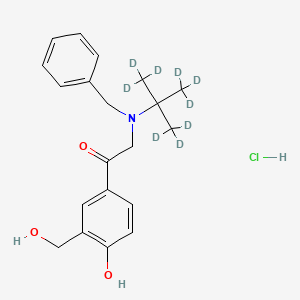

Benoxaprofen-13C,d3 is a stable isotopic labeled compound of benoxaprofen, which is an anti-inflammatory agent. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of chemistry and biology.

科学的研究の応用

Benoxaprofen-13C,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic studies to trace the pathways of benoxaprofen in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benoxaprofen.

Industry: Applied in the development and testing of new pharmaceuticals and in environmental studies to detect pollutants.

作用機序

Target of Action

Benoxaprofen-13C,d3, also known as Benoxaphen, is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of Benoxaprofen-13C,d3 are the enzymes involved in the inflammatory process, particularly those that are responsible for the formation of prostaglandins .

Mode of Action

Unlike other NSAIDs that inhibit the formation of prostaglandins, which are important in acute inflammation, Benoxaprofen-13C,d3 has a unique mode of action . It modifies leukocyte function, especially the migration of monocytes, which perpetuate the inflammatory process . The exact significance of this mode of action is still unclear .

Biochemical Pathways

It is known that the compound interferes with the inflammatory process by modifying leukocyte function

Result of Action

The use of Benoxaprofen-13C,d3 has been associated with serious adverse reactions, including fatal cholestatic jaundice . This led to the voluntary withdrawal of the drug from the market in 1982 .

準備方法

The synthesis of Benoxaprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the benoxaprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the benoxaprofen structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

化学反応の分析

Benoxaprofen-13C,d3 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

類似化合物との比較

Benoxaprofen-13C,d3 is unique due to its stable isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:

Benoxaprofen: The non-labeled version of the compound, used primarily as an anti-inflammatory agent.

Ketoprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory properties.

Naproxen: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

Benoxaprofen-13C,d3 stands out due to its isotopic labeling, which enhances its utility in research applications.

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFXPHMIHQXPI-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747086 |

Source

|

| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329840-53-0 |

Source

|

| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

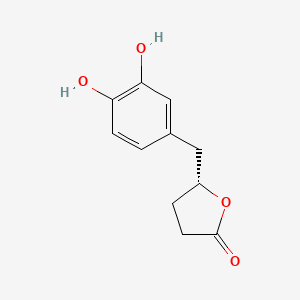

![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)

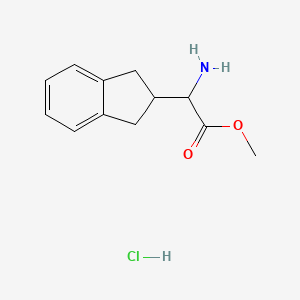

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)